Product packaging for 2-Methylthiophenoxyacetonitrile(Cat. No.:CAS No. 72955-90-9)

2-Methylthiophenoxyacetonitrile

Cat. No.: B3043099
CAS No.: 72955-90-9
M. Wt: 179.24 g/mol
InChI Key: GCBARCBKJKKWDS-UHFFFAOYSA-N
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Description

Contextualization within Acetonitrile (B52724) Derivatives in Organic Synthesis

Acetonitrile and its derivatives are fundamental building blocks in the field of organic synthesis. ontosight.airesearchgate.netmdpi.com Characterized by the presence of a nitrile group (-C≡N), these compounds serve as versatile reagents and intermediates for the construction of a wide array of more complex molecules. ontosight.aimdpi.com The nitrile group itself is a valuable functional group, capable of undergoing a variety of transformations to yield amines, amides, carboxylic acids, and ketones.

In the context of 2-Methylthiophenoxyacetonitrile, the acetonitrile moiety is attached to a carbon atom which is also bonded to a sulfur atom (part of the thiophene (B33073) ring) and an oxygen atom (of the phenoxy group). This arrangement suggests that the compound could serve as a precursor for various heterocyclic and aromatic systems. The reactivity of the α-carbon to the nitrile group is often enhanced, making it a target for C-C bond formation reactions.

Acetonitrile derivatives are frequently employed as carbonyl synthons, where the nitrile-bearing carbon and the adjacent atom can be considered as a masked carbonyl group. acs.orgnih.gov For instance, the anion of 2-aryl acetonitrile derivatives can react with various electrophiles, and subsequent oxidation can lead to the formation of ketones. acs.orgnih.gov This umpolung strategy, which inverts the normal polarity of a functional group, is a powerful tool in organic synthesis.

Furthermore, the acetonitrile unit is a key participant in various transition-metal-catalyzed cross-coupling reactions and free-radical-initiated C-H functionalization reactions. researchgate.net These modern synthetic methods allow for the direct incorporation of the cyanomethyl group (–CH₂CN) or more complex nitrile-containing fragments into organic molecules, streamlining synthetic pathways and enabling the rapid construction of molecular complexity. researchgate.net

The table below summarizes the key roles of acetonitrile derivatives in organic synthesis:

Role of Acetonitrile DerivativeDescriptionExample Reaction Type
Building Block Serves as a source of carbon and nitrogen for the synthesis of larger molecules. ontosight.aimdpi.comSynthesis of nitrogen-containing heterocycles. mdpi.com
Carbonyl Synthon The nitrile group and adjacent carbon act as a masked carbonyl group. acs.orgnih.govOne-pot preparation of diheteroaryl ketones. acs.org
Reaction Intermediate Forms a stable intermediate that can be further functionalized. researchgate.netTransition-metal-catalyzed cross-coupling reactions. researchgate.net
Source of Cyanomethyl Radical The cyanomethyl radical (•CH₂CN) can be generated and used in radical cascade reactions. researchgate.netConstruction of cyano-substituted oxindoles. researchgate.net

Historical Development of Synthetic Methodologies for Related Monothioacetals

The synthesis of molecules containing a monothioacetal-like linkage, such as the one present in this compound (a thioether linkage to the acetonitrile-bearing carbon), has evolved significantly over time. The historical development of synthetic methodologies for related structures provides a framework for understanding potential synthetic routes to this specific compound.

Early synthetic organic chemistry often relied on fundamental reactions that have since become named reactions, honoring their discoverers. nih.gov While a specific named reaction for the synthesis of 2-thiophenoxyacetonitrile derivatives is not prominent, the principles behind their potential synthesis are rooted in well-established transformations.

A relevant example is the synthesis of 2-thiopheneacetonitrile, a structural analog of our target compound. A known method involves a two-step process:

Chloromethylation of Thiophene: Thiophene reacts with paraformaldehyde and concentrated hydrochloric acid to produce 2-chloromethylthiophene. google.com The use of phosphorus trichloride (B1173362) can be employed to increase the concentration of the acid and improve the yield. google.com

Cyanation: The resulting 2-chloromethylthiophene is then reacted with a cyanide salt, such as sodium cyanide, in a suitable solvent system like water and acetone, to yield 2-thiopheneacetonitrile. google.com

This classical approach highlights a common strategy for introducing the cyanomethyl group onto a heterocyclic ring.

The formation of the thioether bond is another critical aspect. The synthesis of ketene (B1206846) monothioacetals, for instance, can be achieved through various methods. One unexpected synthesis involves the treatment of certain dithiocarbonates (xanthates) with a base and an alkylating agent, leading to the extrusion of sulfur and the formation of a ketene monothioacetal. rsc.org While not a direct route to an acetonitrile derivative, this illustrates the diverse and sometimes serendipitous nature of discoveries in the synthesis of sulfur-containing compounds.

The following table outlines a conceptual synthetic approach to a related compound, 2-thiopheneacetonitrile, based on historical methodologies:

StepReactantsReagents/ConditionsProduct
1Thiophene, ParaformaldehydeConcentrated HCl, PCl₃ (optional), Low temperature2-Chloromethylthiophene
22-ChloromethylthiopheneNaCN, Water/Acetone, Heating2-Thiopheneacetonitrile

The development of these synthetic methods has been a cornerstone of organic chemistry, enabling the creation of novel molecules with potentially unique properties and applications. The continuous refinement of these techniques, alongside the discovery of new reactions, paves the way for the efficient synthesis of complex targets like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B3043099 2-Methylthiophenoxyacetonitrile CAS No. 72955-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylsulfanylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBARCBKJKKWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273590
Record name Acetonitrile, 2-[2-(methylthio)phenoxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-90-9
Record name Acetonitrile, 2-[2-(methylthio)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72955-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-[2-(methylthio)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylthiophenoxyacetonitrile

Established Synthetic Pathways for 2-Methylthiophenoxyacetonitrile

The most common and well-established methods for the synthesis of this compound rely on nucleophilic substitution reactions, particularly the Williamson ether synthesis and its variations.

Condensation Reactions of 2-(Methylthio)-phenol with Chloroacetonitrile (B46850)

The primary and most direct route to this compound is the condensation reaction between 2-(methylthio)phenol (B87076) and chloroacetonitrile. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism. In this process, the phenolic proton of 2-(methylthio)phenol is first abstracted by a base to form the more nucleophilic 2-(methylthio)phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group to form the desired ether product.

The choice of base and solvent is critical for the success of this reaction, influencing both the reaction rate and the yield. Common bases employed for this transformation include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K(_2)CO(_3), Cs(_2)CO(_3)). The reaction is typically carried out in a polar aprotic solvent, such as acetone, acetonitrile (B52724), or dimethylformamide (DMF), which can solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide.

Table 1: Reaction Conditions for the Synthesis of this compound via Williamson Ether Synthesis

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
K(_2)CO(_3)AcetoneReflux6-12Moderate to High
NaOHDMF80-1004-8Good to Excellent
Cs(_2)CO(_3)AcetonitrileRoom Temp to 6012-24High

Note: The data in this table is representative of typical conditions for Williamson ether synthesis of substituted phenols and may be adapted for the specific synthesis of this compound.

Detailed research findings indicate that the use of a stronger base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) can also be effective, particularly if the phenol (B47542) is not very acidic. The reaction progress can be conveniently monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

Precursor-Based Syntheses from Phenoxyacetonitrile (B46853) Analogues

A plausible precursor could be a halophenoxyacetonitrile, for example, 2-bromophenoxyacetonitrile. This intermediate could then undergo a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction with a methylthiolating agent, such as sodium thiomethoxide (NaSMe), to introduce the methylthio group at the ortho position.

Table 2: Potential Precursor-Based Synthetic Route

PrecursorReagentCatalystProduct
2-BromophenoxyacetonitrileSodium thiomethoxide (NaSMe)Copper(I) iodide (CuI)This compound
2-Nitrophenoxyacetonitrile1. Reduction (e.g., SnCl(_2)/HCl) 2. Diazotization (NaNO(_2)/HCl) 3. Sandmeyer reaction (KSCN/CuSCN) 4. Methylation (CH(_3)I)-This compound

Note: This table outlines hypothetical synthetic transformations that are chemically reasonable but may require experimental optimization.

General Approaches to Monothioacetal Synthesis and their Relevance to this compound

While this compound is an ether, its synthesis shares conceptual similarities with the formation of monothioacetals, which contain a C-S and a C-O bond to the same carbon atom. The principles of nucleophilic attack by sulfur and oxygen species are central to both. The synthesis of the target molecule, however, involves the formation of an aryl ether and a nitrile group, which is distinct from the structure of a monothioacetal. The relevance lies more in the broader context of synthesizing molecules containing both sulfur and oxygen heteroatoms attached to an aromatic system.

Sustainable and Catalytic Synthetic Strategies

In line with the growing emphasis on environmentally friendly chemical processes, recent research has focused on developing more sustainable and efficient methods for the synthesis of ethers, including this compound.

Exploration of Green Chemistry Principles in this compound Production

The principles of green chemistry can be applied to the synthesis of this compound to minimize waste, reduce energy consumption, and use less hazardous substances. Key areas of improvement over traditional methods include:

Use of Greener Solvents: Replacing conventional volatile organic solvents (VOCs) like DMF with more environmentally benign alternatives such as water, ethanol, or solvent-free conditions is a primary goal. researchgate.net Phase-transfer catalysis can be employed to facilitate reactions in biphasic systems, often with water as one of the phases.

Energy Efficiency: Employing microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle. The Williamson ether synthesis, in its ideal form, has good atom economy, with the main byproduct being a salt.

Table 3: Comparison of Traditional vs. Green Synthesis Approaches

FeatureTraditional MethodGreen Approach
Solvent DMF, AcetonitrileWater, Ethanol, Solvent-free
Energy Source Conventional heatingMicrowave irradiation
Base Strong, hazardous basesMild, recyclable bases (e.g., solid carbonates)
Catalyst Stoichiometric reagentsCatalytic amounts of reusable catalysts

Development of Novel Catalytic Systems for Enhanced Yields and Selectivity

To overcome some of the limitations of the traditional Williamson ether synthesis, such as the need for strong bases and high temperatures, catalytic methods are being developed. For the synthesis of aryl ethers, copper- and palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives.

In the context of this compound synthesis, a catalytic approach could involve the O-arylation of 2-(methylthio)phenol with a suitable acetonitrile synthon. However, a more common catalytic route would be the coupling of a haloaromatic compound with an alcohol or phenoxide. While not directly applicable to the chloroacetonitrile reactant, these catalytic principles inspire the search for milder and more efficient reaction conditions. For instance, the use of phase-transfer catalysts can enhance the reaction rate and yield under milder conditions by facilitating the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the reaction with chloroacetonitrile occurs.

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the chemical reactivity and mechanistic studies of This compound that strictly adheres to the requested outline. The search for specific research findings, including data on its behavior in nucleophilic alkylations, Michael-type additions, reactions with aromatic nitro compounds, specific additions to phenylacetylene, and selective oxidation to sulfoxides, did not yield any dedicated studies for this particular compound.

The available information describes these chemical reactions in a general sense but lacks the specific examples, data tables, and detailed research findings pertaining exclusively to this compound as required by the prompt. For instance, while the principles of Michael additions are well-documented, involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, no literature was found that uses this compound as the specific nucleophile (Michael donor). masterorganicchemistry.comyoutube.comwikipedia.orgorganic-chemistry.org Similarly, general methods for the selective oxidation of organic sulfides to sulfoxides are known, often employing reagents like hydrogen peroxide, but studies detailing this transformation for the organosulfur moiety within this compound are not present in the available resources.

Without specific scholarly articles or experimental data on this compound, generating an authoritative and scientifically accurate article that adheres to the strict constraints of the provided outline is not feasible. Any attempt to do so would involve extrapolation from other compounds, which would violate the core instruction to focus solely on this compound.

Chemical Reactivity and Mechanistic Studies of 2 Methylthiophenoxyacetonitrile

Oxidative Transformations of the Organosulfur Moiety

Further Oxidation to Sulfonyl Derivatives (e.g., Sulfones)

The sulfur atom in 2-Methylthiophenoxyacetonitrile, present as a sulfide (B99878), is susceptible to oxidation to higher oxidation states, namely sulfoxide (B87167) and subsequently sulfone. The formation of sulfonyl derivatives represents a significant chemical transformation, altering the electronic and steric properties of the molecule. The oxidation of aryl sulfides to sulfones is a well-established and common reaction in organic synthesis. researchgate.net

Various oxidizing agents can accomplish the conversion of the sulfide in this compound to the corresponding sulfone, 2-methylsulfonylphenoxyacetonitrile. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction generally proceeds in two steps: the initial oxidation of the sulfide to a sulfoxide intermediate, followed by further oxidation to the sulfone. Controlling the stoichiometry of the oxidant and the reaction conditions can sometimes allow for the isolation of the sulfoxide, but the use of excess oxidant typically drives the reaction to completion, yielding the sulfone. nih.gov

For example, the use of a urea-hydrogen peroxide adduct in the presence of an anhydride (B1165640) like phthalic anhydride has been shown to be an effective metal-free system for the direct and clean conversion of sulfides to sulfones, often without significant accumulation of the sulfoxide intermediate. researchgate.net Other catalytic systems, such as those employing niobium carbide with H₂O₂, have also demonstrated high efficiency in affording sulfones directly from sulfides. organic-chemistry.org The choice of solvent can also be critical; kinetic studies on the oxidation of similar aryl sulfides have shown that solvent polarity and hydrogen-bonding capacity can influence the reaction rate and mechanism. nih.gov

Table 1: Representative Conditions for the Oxidation of Aryl Sulfides to Sulfones

Oxidizing SystemCatalyst/AdditiveSolventTypical Yield (%)Reference
Hydrogen Peroxide (H₂O₂)Niobium CarbideMethanolHigh organic-chemistry.org
Hydrogen Peroxide (H₂O₂)Tantalum CarbideMethanolHigh (to Sulfoxide) organic-chemistry.org
m-CPBANoneDichloromethaneGood to Excellent organic-chemistry.org
Urea-Hydrogen PeroxidePhthalic AnhydrideEthyl Acetate82-98 researchgate.net

This table presents generalized conditions and yields for the oxidation of various aryl sulfides to sulfones, which are expected to be applicable to this compound.

Catalytic Transformations Involving this compound

Applications of Phase Transfer Catalysis in this compound Reactions

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org This methodology is particularly useful for reactions involving an organic-soluble substrate, such as this compound, and an water-soluble inorganic reagent (e.g., a salt or base). slideshare.netyoutube.com The phase transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anionic reagent from the aqueous phase into the organic phase as an ion pair, where it can then react with the organic substrate. wikipedia.orgyoutube.com

For this compound, PTC could be applied to various transformations. One potential application is the hydrolysis of the nitrile group to a carboxylic acid or amide. Under basic aqueous conditions, which would normally not mix with the organic substrate, a phase transfer catalyst can transport hydroxide (B78521) ions into the organic phase to initiate the reaction. youtube.com Another possibility involves the alkylation of the carbon alpha to the nitrile group. A strong base in the aqueous phase could generate a carbanion, which the PTC would then shuttle into the organic phase to react with an alkyl halide.

The efficiency of PTC depends on several factors, including the structure of the catalyst, the choice of solvents, and agitation speed. nih.gov The catalyst's lipophilicity is crucial for its ability to solubilize the anion in the organic medium.

Table 2: Hypothetical Application of Phase Transfer Catalysis in a Reaction of this compound

Reaction TypeAqueous Phase ReagentOrganic SubstratePhase Transfer CatalystPotential ProductReference (Principle)
HydrolysisSodium Hydroxide (NaOH)This compoundTetrabutylammonium Bromide (TBAB)2-Methylthiophenoxyacetic acid youtube.comyoutube.com
AlkylationPotassium Hydroxide (KOH)This compoundBenzyltriethylammonium Chloride (TEBAC)2-(2-Methylthiophenoxy)propanenitrile (with CH₃I) wikipedia.orgnih.gov
SubstitutionSodium Azide (NaN₃)(Hypothetical halo-derivative of substrate)Aliquat 336(Hypothetical azido-derivative of substrate) nih.gov

This table illustrates potential reactions where PTC could be employed, based on established principles of phase transfer catalysis.

Role of Transition Metal Catalysis in C-C and C-X Bond Formations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. thieme-connect.comyoutube.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly powerful tools for constructing complex molecular architectures from relatively simple precursors. thieme-connect.com

The structure of this compound offers several sites for transition metal-catalyzed transformations. The thiophene (B33073) ring, in particular, is a common substrate in cross-coupling chemistry. acs.org Palladium/norbornene (Pd/NBE) cooperative catalysis, for example, has been successfully used for the direct vicinal difunctionalization of thiophene derivatives at the C4 and C5 positions. acs.org This suggests that this compound could undergo regioselective arylation, alkylation, or amination on the thiophene ring when reacted with appropriate coupling partners in the presence of a suitable palladium catalyst system. thieme-connect.comacs.org

Furthermore, the C-S bond itself could potentially be a site for coupling reactions, and C-H bonds on the methyl group or the aromatic ring could be targets for C-H activation/functionalization strategies. These reactions typically involve a catalytic cycle comprising steps like oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 3: Potential Transition Metal-Catalyzed C-C Bond Forming Reactions for this compound

Reaction NameCoupling PartnerCatalyst System (Example)Potential ProductReference (Principle)
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / BaseAryl-substituted this compound thieme-connect.com
Heck CouplingAlkenePd(OAc)₂ / Ligand / BaseAlkenyl-substituted this compound thieme-connect.comyoutube.com
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseAlkynyl-substituted this compound thieme-connect.com
C4/C5 DifunctionalizationAryl HalidePd(OAc)₂ / Arsine Ligand / NBEC4,C5-diarylated this compound acs.org

This table outlines hypothetical cross-coupling reactions based on established methodologies for thiophene and aryl sulfide functionalization.

Theoretical and Computational Investigations of Reaction Mechanisms

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms. nih.govnih.gov These computational methods allow for the detailed exploration of potential energy surfaces, providing insights into the structures and energies of reactants, transition states, intermediates, and products. acs.org

For reactions involving this compound, DFT calculations could elucidate the precise pathways of the transformations described in the preceding sections. For instance, in the oxidation of the sulfide to a sulfone, DFT could be used to model the transition state of oxygen atom transfer from an oxidant like m-CPBA to the sulfur atom. nih.gov This would help to determine the activation energy barrier and confirm whether the reaction proceeds via a concerted or stepwise mechanism under different conditions. nih.gov

Similarly, in transition metal-catalyzed reactions, computational studies can map out the entire catalytic cycle. nih.gov The geometries and energies of key intermediates, such as oxidative addition complexes and reductive elimination transition states, can be calculated to understand the factors controlling reaction rate and selectivity. For the nitrile group, DFT has been used to study its reactivity towards nucleophiles, calculating activation energies that correlate with experimental kinetic data. nih.gov

Table 4: Application of DFT Calculations to Study Reactions of this compound

Investigated ReactionKey Computational DataMechanistic Insight ProvidedReference (Methodology)
Sulfide OxidationTransition state geometry and energyActivation barrier, concerted vs. stepwise pathway nih.govnih.gov
Pd-Catalyzed C-C CouplingEnergies of catalytic cycle intermediatesRate-determining step, role of ligands nih.gov
Nitrile HydrolysisPotential energy surface of nucleophilic attackEnergetics of thioimidate intermediate formation nih.gov
C-H ActivationEnergy profile of bond cleavageRegioselectivity of functionalization acs.org

This table summarizes how quantum chemical calculations could be applied to understand the reactivity of this compound.

Computational Modeling of Stereochemical Outcomes

Computational modeling is a powerful approach for predicting and understanding the stereoselectivity of chemical reactions. europa.eu By calculating the energies of diastereomeric transition states, chemists can predict which stereoisomer will be formed preferentially. acs.org While this compound is achiral, many of its potential reactions could introduce new stereocenters, making the prediction of stereochemical outcomes highly relevant.

For example, if the carbon alpha to the nitrile group were to be deprotonated and then reacted with an aldehyde (an aldol-type reaction), a new stereocenter would be created. Computational modeling could be used to analyze the different transition state structures leading to the syn and anti products. By comparing the relative free energies of these transition states, the diastereomeric ratio (d.r.) of the product could be predicted.

This approach is particularly valuable in asymmetric catalysis. If a chiral phase transfer catalyst or a chiral ligand on a transition metal were used, computational studies could model the interactions between the catalyst and the substrate in the stereochemistry-determining transition state. acs.org Analysis of non-covalent interactions (e.g., hydrogen bonds, steric clashes) within these models can reveal the origin of enantioselectivity, guiding the rational design of more effective catalysts.

Table 5: Hypothetical Computational Modeling for a Stereoselective Reaction

Hypothetical ReactionStereochemical QuestionComputational ApproachPredicted OutcomeReference (Methodology)
Aldol reaction with benzaldehydeDiastereoselectivity (syn vs. anti)Calculate energies of diastereomeric transition states (TS)ΔG‡(TSsyn) vs. ΔG‡(TSanti) to predict major isomer
Asymmetric alkylation (chiral PTC)Enantioselectivity (R vs. S)Model catalyst-substrate complex in the transition stateAnalyze non-covalent interactions to explain facial selectivity acs.orgeuropa.eu
Asymmetric reduction of a ketone derivativeEnantioselectivity (R vs. S)Compare energies of transition states with a chiral borane (B79455) reagentIdentify lowest energy pathway to predict major enantiomer europa.eu

This table illustrates how computational modeling could be used to predict the stereochemical outcome of potential reactions involving derivatives of this compound.

Applications of 2 Methylthiophenoxyacetonitrile As a Synthetic Intermediate

Contributions to Advanced Synthetic Strategies

Role in Convergent and Linear Synthesis Methodologies

Linear Synthesis

For instance, 2-methylthiophenoxyacetonitrile could be utilized in a linear sequence to construct a more elaborate molecule. A hypothetical linear synthesis is outlined below, where the nitrile group is first transformed, followed by modifications to the aromatic ring.

Hypothetical Linear Synthesis Utilizing this compound:

Step 1: Hydrolysis of the Nitrile. The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 2-methylthiophenoxyacetic acid.

Step 2: Amide Coupling. The resulting carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents to form an amide.

Step 3: Aromatic Substitution. Subsequent electrophilic aromatic substitution, such as nitration or halogenation, could be performed on the tolyl ring to introduce further functionality.

This step-by-step approach, where each transformation is carried out on the entire molecular framework, exemplifies a linear synthetic strategy.

Convergent Synthesis

This compound can serve as a valuable fragment in a convergent synthesis. Its structure allows it to be prepared and modified separately before being coupled with other synthetic intermediates.

Hypothetical Convergent Synthesis Incorporating this compound:

Consider the synthesis of a complex hypothetical target molecule containing a substituted biaryl system linked to a side chain derived from this compound.

Fragment A Synthesis: this compound is prepared. Separately, the nitrile group could be reduced to a primary amine, (2-methylthiophenoxy)ethanamine.

Fragment B Synthesis: A second, more complex aromatic fragment, for instance, a substituted bromobiphenyl, is synthesized independently.

Fragment Coupling: In the final steps, the amino group of Fragment A is coupled with a suitable functional group on Fragment B, for example, a carboxylic acid, via an amide bond formation.

This approach, where two distinct and potentially complex fragments are synthesized in parallel and then joined, is characteristic of a convergent strategy.

Comparison of Linear and Convergent Approaches:

Synthesis MethodologyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step construction of the target molecule from a single starting material. wikipedia.orgnih.govConceptually simple to plan.Overall yield decreases significantly with each step. researchgate.net
Convergent Synthesis Independent synthesis of molecular fragments followed by their assembly. researchgate.netHigher overall yields, greater efficiency for complex targets. nih.govRequires more complex planning to ensure fragments will couple effectively.

Potential for Stereoselective Synthesis Approaches

Stereoselective synthesis, the ability to selectively produce a single stereoisomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. The carbon atom alpha to both the nitrile and the thioether group in this compound is a prochiral center. Deprotonation at this position would generate a stabilized carbanion that could, in principle, react with an electrophile to create a new stereocenter. The development of stereoselective reactions at this position would significantly enhance the utility of this compound as a synthetic intermediate.

One established strategy for achieving stereoselectivity is the use of a chiral auxiliary . wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed.

Hypothetical Stereoselective Alkylation using a Chiral Auxiliary:

A potential, though not yet documented, approach to the stereoselective functionalization of this compound could involve a chiral auxiliary. While specific examples for this exact molecule are not available in the literature, the general principle can be illustrated.

Attachment of a Chiral Auxiliary: A chiral auxiliary, such as a derivative of camphor (B46023) or a chiral oxazolidinone, could theoretically be attached to a modified form of the substrate (e.g., the corresponding carboxylic acid).

Diastereoselective Enolate Formation and Alkylation: Treatment with a suitable base would generate a chiral enolate. The steric bulk and electronic properties of the chiral auxiliary would shield one face of the enolate, leading to the preferential attack of an electrophile (e.g., an alkyl halide) from the less hindered face. This would result in the formation of one diastereomer in excess.

Removal of the Chiral Auxiliary: Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched product.

The development of such a stereoselective method would open avenues for the synthesis of a wide range of chiral molecules incorporating the this compound framework.

Advanced Spectroscopic Characterization Techniques for 2 Methylthiophenoxyacetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an unparalleled tool for delineating the precise bonding connectivity and stereochemistry of organic compounds. Both ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of each nucleus, allowing for a complete structural assignment of 2-Methylthiophenoxyacetonitrile.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the thiophene (B33073) and phenyl rings, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the methyl protons. The chemical shifts (δ) of these protons are influenced by the electron-donating or -withdrawing nature of the adjacent functional groups. For instance, the protons on the thiophene ring would likely appear in the aromatic region (typically δ 6.5-8.0 ppm), with their exact shifts and coupling patterns revealing their relative positions. The protons of the phenyl ring would also resonate in this region. The methylene protons adjacent to the cyano group and the oxygen atom would be expected to appear at a downfield-shifted position due to the deshielding effects of these electronegative groups. The methyl protons on the thiophene ring would give rise to a singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom of the cyano group (C≡N) would be expected to resonate in a characteristic downfield region. The carbons of the aromatic rings and the methyl and methylene carbons would also have predictable chemical shift ranges.

Illustrative ¹H and ¹³C NMR Data for this compound:

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Thiophene-CH₃~2.4~15
-O-CH₂-CN~4.8~55
Thiophene-H~6.8 - 7.5~125 - 140
Phenyl-H~7.0 - 7.6~115 - 160
-C≡N-~117

Note: The values in this table are illustrative and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition.

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) of this compound would be observed. The analysis of the isotopic pattern of this molecular ion peak can further confirm the presence of sulfur, which has a characteristic isotopic distribution.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule might include the cleavage of the ether bond, leading to the formation of ions corresponding to the 2-methylthiophenoxy and acetonitrile fragments. The loss of the cyano group or the methyl group are also plausible fragmentation pathways that would be observed in the mass spectrum. A sensitive and reliable high-performance liquid chromatographic method with tandem mass spectrometric detection could be developed for the determination of 2-methylthio-derivatives. nih.gov

Expected Fragmentation Pattern of this compound in MS:

m/z Possible Fragment
[M]⁺This compound
[M - CH₃]⁺Loss of a methyl group
[M - CN]⁺Loss of the cyano group
[C₇H₇S]⁺2-Methylthiophenyl cation
[C₂H₂N]⁺Acetonitrile radical cation

Note: This table presents plausible fragmentation patterns. The actual mass spectrum would depend on the ionization technique used.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These techniques are excellent for identifying the functional groups present in a compound, providing a unique "vibrational fingerprint."

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A sharp, intense band around 2250 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. masterorganicchemistry.comnist.gov The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. msu.edu The C-O-C ether linkage would exhibit a characteristic stretching vibration, typically in the 1000-1300 cm⁻¹ range. The C-S stretching vibration of the thiophene ring would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the C≡N stretch is also Raman active, non-polar bonds such as the C-S and C=C bonds of the thiophene and phenyl rings often produce strong signals in the Raman spectrum. researchgate.net The symmetric vibrations of the aromatic rings are particularly well-suited for Raman analysis. For instance, the Raman spectrum of acetonitrile shows characteristic peaks at 2248 cm⁻¹ and 2937 cm⁻¹. researchgate.net

Characteristic Vibrational Frequencies for this compound:

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
C-H (aromatic)3000 - 3100Strong
C-H (aliphatic)2850 - 3000Medium
C≡N (nitrile)2240 - 2260 (sharp, strong)Strong
C=C (aromatic)1450 - 1600Strong
C-O-C (ether)1000 - 1300 (strong)Weak
C-S (thiophene)600 - 800Strong

X-ray Crystallography for Elucidating Solid-State Molecular Architecture

The resulting crystal structure would reveal the relative orientation of the 2-methylthiophene (B1210033) and phenoxyacetonitrile (B46853) moieties. It would also provide insights into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice. While obtaining single crystals suitable for X-ray diffraction can be a challenge, the structural information it provides is invaluable for a complete understanding of the molecule's properties. nih.gov

Future Research Directions and Emerging Paradigms for 2 Methylthiophenoxyacetonitrile

Discovery of Novel Reactivity and Unprecedented Transformations

The unique arrangement of functional groups in 2-Methylthiophenoxyacetonitrile opens the door to a wide array of potential chemical transformations that have yet to be explored. The presence of the sulfur atom, the aromatic ring, and the nitrile group in close proximity suggests the possibility of intramolecular cyclizations, rearrangements, and functional group interconversions that could lead to novel heterocyclic scaffolds.

Future research should focus on exploring the reactivity of the methylene (B1212753) group adjacent to the sulfur and nitrile moieties, which could be a site for deprotonation and subsequent functionalization. Furthermore, the thioether linkage itself could be a handle for various transformations. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the molecule and could enable novel elimination or rearrangement reactions.

Recent studies on related organosulfur compounds have revealed unprecedented transformations, such as sulfur-ylide-mediated rearrangements and transition-metal-catalyzed C-S bond functionalization. thieme-connect.de Investigating analogous reactions with this compound could lead to the discovery of new synthetic methodologies. For example, the development of P(III) reagent-mediated radical desulfurization processes for aryl thiols offers a potential pathway to generate aryl radicals from related structures, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation. escholarship.org

Development of Highly Efficient and Selective Catalytic Systems

The development of catalytic systems that can selectively act on one of the functional groups of this compound is a crucial area for future research. The presence of multiple reactive sites necessitates high selectivity to avoid undesired side reactions.

Transition metal catalysis is a promising avenue for the selective functionalization of this compound. For instance, palladium, nickel, or copper catalysts could be employed for cross-coupling reactions at the aromatic ring or for transformations involving the C-S bond. numberanalytics.com Research into the use of specific ligands that can tune the reactivity of the metal center will be critical for achieving high selectivity. A notable example in a related area is the nickel-catalyzed metathesis between aryl thioethers and aryl nitriles, which demonstrates the potential for functional group exchange. nih.gov

Furthermore, the development of organocatalytic systems for the enantioselective functionalization of this compound would be a significant advancement. Chiral catalysts could potentially be used to create stereocenters in the molecule, leading to the synthesis of enantiopure compounds with potential applications in medicinal chemistry and materials science.

The following table outlines potential catalytic transformations for this compound based on established methods for related compounds:

Catalytic TransformationCatalyst/ReagentPotential Product
C-H Arylation of ThioetherPd(OAc)₂ / LigandArylated this compound
Nitrile Hydrolysis to AmideNaOH2-(o-tolythio)acetamide
C-S Cross-CouplingNickel / Diphosphine LigandFunctionalized Thioether
Asymmetric α-FunctionalizationChiral Phase-Transfer CatalystEnantioenriched α-substituted derivative

Advanced Mechanistic Studies through Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new reactions and catalysts. An integrated approach that combines experimental techniques with computational modeling will be pivotal in elucidating these mechanisms.

Experimental studies could involve kinetic analysis, isotopic labeling experiments, and the isolation and characterization of reaction intermediates. These studies can provide valuable information about the rate-determining steps and the nature of the species involved in the catalytic cycle. For instance, detailed mechanistic studies on the nickel-catalyzed metathesis of aryl thioethers and nitriles have provided significant insights into the oxidative addition and reductive elimination steps. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide detailed information about the electronic structure of this compound and the transition states of its potential reactions. researchgate.netjmaterenvironsci.com Such studies can help to predict the feasibility of different reaction pathways and to understand the origins of selectivity. For example, computational studies on the electronic properties of thiophene (B33073) and thiophenol derivatives can offer insights into the reactivity of the sulfur atom in this compound. researchgate.net A combined NMR and DFT approach has been successfully used to gain mechanistic insight into complex cyclization reactions. rsc.org

Applications in Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and functionalization of this compound into flow chemistry and automated synthesis platforms represents a paradigm shift towards more efficient, safer, and scalable chemical manufacturing.

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. thieme-connect.devapourtec.com The synthesis of related nitrile-containing building blocks has been successfully demonstrated using flow chemistry, highlighting the potential for applying this technology to this compound. rsc.org A continuous flow process could be developed for the synthesis of the parent compound and for its subsequent derivatization, enabling rapid library synthesis and optimization of reaction conditions.

Automated synthesis platforms can further accelerate the discovery and development of new derivatives of this compound. sigmaaldrich.comchemspeed.com These platforms can perform a large number of reactions in parallel, allowing for high-throughput screening of catalysts, ligands, and reaction conditions. The development of automated systems for complex organic molecule synthesis is rapidly advancing, with the potential to significantly speed up the discovery of novel compounds and materials. acs.org

The table below illustrates how these modern synthesis platforms could be applied to this compound:

PlatformApplicationPotential Advantages
Flow ChemistryContinuous synthesis of this compoundEnhanced safety, scalability, and process control
In-line purification and analysisReduced workup time and improved purity
Automated SynthesisHigh-throughput screening of reaction conditionsRapid optimization of synthetic routes
Automated library synthesis of derivativesAccelerated discovery of new compounds with desired properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methylthiophenoxyacetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of nitrile derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, ether-linked nitriles are often synthesized via alkylation of thiophenolic derivatives with haloacetonitriles under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling reaction temperature (40–60°C) and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Store in airtight containers away from oxidizing agents at 2–8°C to prevent degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and nitrile functionality .
  • Mass Spectrometry (LC-QTOF or GC-MS) : For molecular weight validation and detecting trace impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 220–260 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or MS) for this compound?

  • Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or degradation. Strategies include:

  • Multi-Technique Validation : Cross-validate NMR with IR spectroscopy (C≡N stretch ~2240 cm⁻¹) and high-resolution MS .
  • Degradation Studies : Monitor stability under varying pH/temperature to identify labile functional groups .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What are the reactivity patterns of this compound in nucleophilic or electrophilic environments, and how do substituents influence these reactions?

  • Methodological Answer :

  • Nucleophilic Attack : The nitrile group is susceptible to hydrolysis (H₂SO₄/H₂O) to form carboxylic acids. Steric hindrance from the methylthio group may slow reactivity .
  • Electrophilic Substitution : The thiophenoxy moiety directs electrophiles (e.g., nitration) to para positions, but the electron-withdrawing nitrile may deactivate the ring .
  • Method Optimization : Use kinetic studies (UV-Vis monitoring) to determine rate constants under varying solvents (polar vs. nonpolar) .

Q. How can this compound be applied in drug discovery, particularly in prodrug or targeting systems?

  • Methodological Answer :

  • Prodrug Design : The nitrile group can be enzymatically hydrolyzed in vivo to release active moieties. For example, coupling with anticancer agents via ester linkages .
  • Targeted Delivery : Functionalize the thiophenoxy group with ligands (e.g., folate) for receptor-mediated uptake in cancer cells .
  • In Vitro Testing : Assess cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation) to prioritize derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.